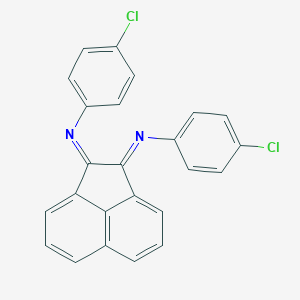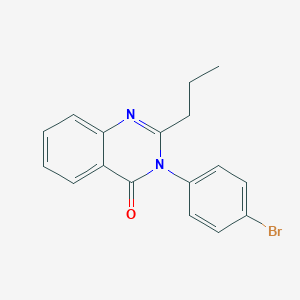
2,5-Dimethylphenyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylphenyl cyclopropanecarboxylate, commonly known as DPC, is a molecule that has gained significant attention in the scientific community due to its unique properties. DPC is a cyclopropane derivative that has been used in various scientific research applications, including as a reaction intermediate, a chiral auxiliary, and a ligand for asymmetric catalysis.
Wirkmechanismus
The mechanism of action of DPC is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. DPC can coordinate with various substrates, such as alkenes, to form a complex that can undergo various reactions. The cyclopropane ring of DPC can also act as a source of strain energy, which can facilitate various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DPC, as it has not been extensively studied in vivo. However, in vitro studies have shown that DPC can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. DPC has also been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPC in lab experiments is its versatility. DPC can be used as a reaction intermediate, a chiral auxiliary, and a ligand for asymmetric catalysis, making it a valuable tool for organic synthesis. DPC is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, one of the main limitations of using DPC is its instability. DPC is prone to decomposition, especially under acidic or basic conditions, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the research on DPC. One of the areas of research is the development of new synthetic methods for DPC and its derivatives. New synthetic methods can improve the yield of DPC and its derivatives and enable the synthesis of new compounds. Another area of research is the study of the mechanism of action of DPC. Understanding the mechanism of action can help to optimize its use in various reactions and develop new applications. Finally, the study of the biochemical and physiological effects of DPC can help to identify its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, DPC is a versatile molecule that has gained significant attention in the scientific community due to its unique properties. DPC has been used in various scientific research applications, including as a reaction intermediate, a chiral auxiliary, and a ligand for asymmetric catalysis. DPC has potential as an anticancer and antimicrobial agent, but further research is needed to understand its mechanism of action and potential therapeutic applications. The development of new synthetic methods and the study of the biochemical and physiological effects of DPC are promising future directions for research on this molecule.
Synthesemethoden
The synthesis of DPC involves the reaction of 2,5-dimethylphenyl magnesium bromide with ethyl cyclopropanecarboxylate in the presence of a catalyst. The reaction proceeds through a Grignard reaction followed by a ring-opening reaction to form DPC. The yield of DPC can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
DPC has been widely used in various scientific research applications, including as a reaction intermediate, a chiral auxiliary, and a ligand for asymmetric catalysis. As a reaction intermediate, DPC has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. As a chiral auxiliary, DPC has been used to induce chirality in various organic compounds, which is essential for the synthesis of chiral drugs and materials. As a ligand for asymmetric catalysis, DPC has been used to catalyze various reactions, including hydrogenation, allylation, and cyclopropanation reactions.
Eigenschaften
CAS-Nummer |
667885-77-0 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-9(2)11(7-8)14-12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 |
InChI-Schlüssel |
VOKXTKJRQAPYKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2CC2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



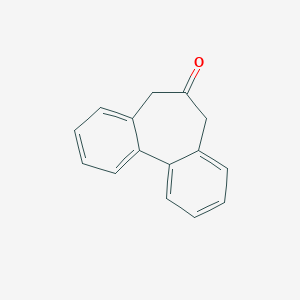

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)

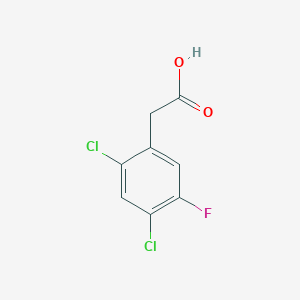
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
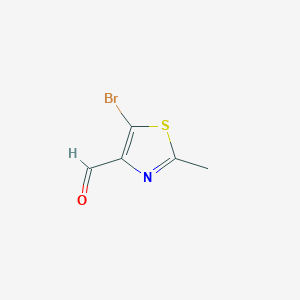
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)


